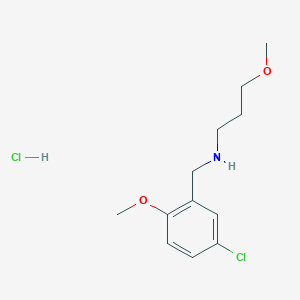![molecular formula C17H18ClNOS B4538810 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4538810.png)
2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives, such as the one , often involves reactions between specific amine groups and acyl chloride or equivalents. For instance, the synthesis of related compounds has been performed through reactions involving ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions, leading to compounds with potential anticancer activity (Sharma et al., 2018). This method might be adaptable for synthesizing 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide by altering the starting materials.
Molecular Structure Analysis
Molecular structure determination often involves X-ray crystallography, NMR spectroscopy, and computational methods. For example, studies on structurally similar compounds have shown specific conformational features, such as the orientation of the N-H bond and intramolecular hydrogen bonding, which play a crucial role in defining the crystal structure and overall molecular conformation (Gowda et al., 2007). These techniques could elucidate the molecular structure of 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide, providing insights into its chemical behavior and interactions.
Chemical Reactions and Properties
Acetamide derivatives engage in a variety of chemical reactions, depending on their functional groups and molecular structure. For example, thioureido-acetamides have been shown to participate in cascade reactions, leading to the formation of various heterocycles, demonstrating the versatility of acetamide derivatives in synthesizing complex molecules (Schmeyers & Kaupp, 2002). Such reactivity could be relevant for further functionalization or modification of 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are closely related to its molecular structure. For instance, the crystal structure analysis of related acetamide compounds provides valuable information on intermolecular interactions, such as hydrogen bonding, which influence the compound's physical state and solubility (Gowda et al., 2007; Ismailova et al., 2014). These analyses could be applied to understand the physical properties of 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide.
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including reactivity, stability, and pKa values, are crucial for their application in chemical syntheses and potential pharmacological uses. Studies on similar compounds have focused on their reactivity patterns, protonation sites, and acidity constants, providing insights into their behavior in chemical reactions (Duran & Canbaz, 2013). Such information is vital for predicting the reactivity and stability of 2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide under various conditions.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-4-3-5-16(13(12)2)19-17(20)11-21-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSIHNUOIQGLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorobenzyl)thio]-5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4538740.png)

![4-bromo-N-[2-(dipentylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4538759.png)

![N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4538775.png)
![4-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4538790.png)


![2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4538801.png)
![2-(3-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4538803.png)

![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide](/img/structure/B4538814.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4538823.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4538831.png)